2,4-dimethoxy-N-methylaniline

Description

Contextual Significance and Molecular Architecture

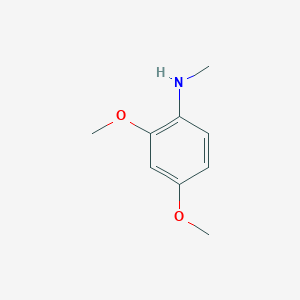

2,4-Dimethoxy-N-methylaniline is an organic compound belonging to the class of substituted anilines. smolecule.com Its molecular architecture is characterized by a central aniline (B41778) core, which is a benzene (B151609) ring attached to an amino group. wikipedia.org In this specific molecule, the benzene ring is substituted with two methoxy (B1213986) groups (-OCH₃) at positions 2 and 4, and the nitrogen atom of the amino group is substituted with a methyl group (-CH₃). smolecule.comuni.lu The molecular formula of the compound is C₉H₁₃NO₂. uni.lu

The presence of these specific functional groups imparts a unique combination of electronic and steric properties to the molecule. The aniline core provides a basic nitrogen atom and an aromatic ring system. wikipedia.org The two methoxy groups are electron-donating groups, which increase the electron density of the aromatic ring and enhance the nucleophilicity of the amine. smolecule.com This increased reactivity makes the compound more susceptible to electrophilic aromatic substitution reactions. smolecule.com The N-methyl group, a small alkyl substituent, slightly increases the basicity of the nitrogen atom compared to a primary amine, while also influencing the steric environment around the nitrogen. masterorganicchemistry.com This distinct molecular structure makes this compound a versatile intermediate and building block in modern organic synthesis, particularly in the creation of more complex molecules for pharmaceuticals and dyes. smolecule.comaaronchem.com

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 76030-55-2 |

| Molecular Formula | C₉H₁₃NO₂ |

| Molecular Weight | 167.205 g/mol aaronchem.com |

| Appearance | Colorless to pale yellow liquid smolecule.com |

| InChI Key | YDMCFZAQNHLBSV-UHFFFAOYSA-N uni.lu |

Historical Perspective and Initial Discoveries Pertaining to N-Methylanilines

The study of this compound is built upon the foundational chemistry of its parent molecules, aniline and N-methylaniline. Aniline (C₆H₅NH₂) was the first aromatic amine to be discovered and is central to the development of synthetic dye chemistry and industrial organic synthesis. wikipedia.org A significant area of early research was the alkylation of aniline, which led to the synthesis of derivatives like N-methylaniline. wikipedia.org

N-methylaniline (C₆H₅NH(CH₃)) is a secondary amine where one hydrogen of the aniline amino group is replaced by a methyl group. wikipedia.org Early synthetic methods involved the reaction of aniline with reagents like dimethyl sulfate (B86663). yufenggp.comchemicalbook.com Historically, N-methylaniline has been an important intermediate in the manufacture of dyes and other organic products. wikipedia.orgyufenggp.com

Initial studies on N-methylanilines focused on understanding their fundamental chemical properties, such as basicity and reactivity, in comparison to aniline. The presence of the methyl group on the nitrogen makes N-methylaniline slightly more basic than aniline. masterorganicchemistry.com The reactivity of N-methylaniline in nucleophilic aromatic substitution reactions was also a subject of early investigation. For instance, its reaction with 2,4-dinitrofluorobenzene was studied to understand the mechanism of such substitutions, providing a framework for predicting the reactivity of more complex, substituted N-methylanilines. acs.org These foundational studies paved the way for exploring how additional substituents on the aromatic ring, such as the methoxy groups in this compound, would further modulate the molecule's properties and reactivity.

Scope and Research Trajectories of this compound

Current research interest in this compound stems from its utility as a specialized building block in organic synthesis. aaronchem.com The specific arrangement of its functional groups—two electron-donating methoxy groups and an N-methyl group—creates a molecule with distinct reactivity that chemists can exploit. smolecule.com Research trajectories focus on its application in synthesizing complex organic molecules and investigating its reaction kinetics and mechanisms.

The compound serves as a valuable intermediate for pharmaceuticals, agrochemicals, and fine chemicals. aaronchem.com Its amine group can participate in a range of reactions, including nucleophilic substitutions and acylations. aaronchem.com The methoxy groups enhance the nucleophilicity of the aromatic ring, making it more reactive towards electrophiles, while the N-methyl group influences the steric accessibility and basicity of the nitrogen atom. smolecule.com This makes it a subject of interest for creating molecules where precise control over reactivity and substitution patterns is required. aaronchem.com

One documented synthesis of this compound involves the reaction of 2,4-dimethoxy-1-nitrosobenzene with methylboronic acid in the presence of triethyl phosphite, yielding the final product after purification. acs.orgnih.gov Studies on substituted anilines, in general, aim to understand how different substituents affect reaction outcomes. For example, research on the kinetics of reactions between substituted anilines and electrophiles helps to elucidate reaction mechanisms and the influence of steric and electronic effects. researchtrends.net The unique electronic profile of this compound makes it a candidate for studies investigating the transformation pathways of substituted anilines in various chemical processes. researchgate.net

Table 2: Spectroscopic Data for this compound

| Type | Data (Solvent: CDCl₃) |

|---|---|

| ¹H NMR | δ 6.50 (m, 3H), 3.80 (s, 3H), 3.76 (s, 3H), 2.83 (s, 3H) ppm. acs.orgnih.gov |

| ¹³C NMR | δ 151.4, 147.6, 133.5, 109.0, 103.3, 98.3, 55.2, 54.9, 30.6 ppm. nih.gov |

Table of Mentioned Compounds

| Compound Name |

|---|

| 2,4-Dinitrofluorobenzene |

| 2,4-dimethoxy-1-nitrosobenzene |

| This compound |

| 2,4-Dimethoxyaniline (B45885) |

| Aniline |

| Methylboronic acid |

| N,N-dimethylaniline |

| N-methylaniline |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2,4-dimethoxy-N-methylaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO2/c1-10-8-5-4-7(11-2)6-9(8)12-3/h4-6,10H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDMCFZAQNHLBSV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=C(C=C(C=C1)OC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101298794 | |

| Record name | 2,4-Dimethoxy-N-methylbenzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101298794 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76030-55-2 | |

| Record name | 2,4-Dimethoxy-N-methylbenzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=76030-55-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4-Dimethoxy-N-methylbenzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101298794 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-dimethoxy-N-methylaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2,4 Dimethoxy N Methylaniline and Its Analogues

Strategies for N-Methylation of Aromatic Amines

N-methylation of aromatic amines is a fundamental transformation in organic synthesis, leading to the formation of valuable intermediates for pharmaceuticals, agrochemicals, and dyes. lookchem.com The challenge often lies in achieving selective mono-methylation, as over-methylation to the tertiary amine is a common side reaction.

Direct Methylation Protocols Utilizing Methylating Agents

Direct methylation of anilines involves the use of a methylating agent to introduce a methyl group onto the nitrogen atom. Traditional methylating agents like methyl iodide and dimethyl sulfate (B86663) are effective but are also toxic and can lead to the formation of significant waste. lookchem.comnih.gov For instance, the reaction of anilines with methyl iodide in the presence of a base is a classic method for N-methylation. rsc.orgrsc.org However, these reactions can be unselective, often yielding a mixture of mono- and di-methylated products. rsc.org

To improve selectivity for mono-methylation, a multi-step approach can be employed. This involves first converting the primary aniline (B41778) into an acetamide (B32628) by reacting it with acetic anhydride. researchgate.net The resulting acetamide can then be N-methylated using methyl iodide and a strong base like sodium hydride. researchgate.net Finally, acid hydrolysis of the N-methyl acetanilide (B955) yields the desired N-methyl-N-aryl amine in high yields. researchgate.net Another strategy involves the use of a trifluoroacetyl protecting group, which, due to its strong electron-withdrawing nature, facilitates the methylation of the amide. rsc.org This protecting group can then be subsequently removed to yield the mono-methylated amine. rsc.org

More recently, [¹¹C]methyl iodide has been used for the rapid N-methylation of arylamines at room temperature, promoted by solid inorganic bases like lithium nitride (Li₃N) or lithium oxide (Li₂O) in dimethylformamide (DMF). nih.gov This method is particularly useful in the synthesis of radiolabeled compounds for positron emission tomography (PET). nih.gov

Table 1: Comparison of Direct Methylation Protocols

| Methylating Agent | Typical Base | Key Features | Selectivity |

|---|---|---|---|

| Methyl Iodide | Potassium Hydroxide, Sodium Hydride | Classic method, can be unselective. rsc.orgrsc.org | Mixture of mono- and di-methylated products. rsc.org |

| Dimethyl Sulfate | Various bases | Toxic, generates waste. lookchem.com | Can be unselective. |

| Acetic Anhydride/Methyl Iodide | Triethylamine/Sodium Hydride | Multi-step protection-methylation-deprotection strategy. researchgate.net | High for mono-methylation. researchgate.net |

| Trifluoroacetyl/Methyl Iodide | Potassium Hydroxide | Utilizes a strongly electron-withdrawing protecting group. rsc.org | High for mono-methylation. rsc.org |

| [¹¹C]Methyl Iodide | Lithium Nitride, Lithium Oxide | Rapid, room temperature reaction for radiolabeling. nih.gov | Selective for N-methylation. nih.gov |

Transition-Metal-Free Approaches for Selective Mono-N-Methylation

Growing interest in sustainable chemistry has driven the development of transition-metal-free methylation methods. These approaches avoid the use of potentially toxic and expensive metal catalysts. One such method utilizes dimethyl carbonate (DMC) as a green methylating agent. mit.edu The reaction of primary anilines with DMC in the presence of a base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) under continuous flow conditions can achieve selective N-monomethylation. mit.edu This method is proposed to proceed through an in situ protection-deprotection pathway involving a carbamate (B1207046) intermediate. mit.edu

Another transition-metal-free approach involves the use of formaldehyde (B43269) as both the reductant and the carbon source for the N,N-dimethylation and N-methylation of primary and secondary anilines. researchgate.net However, this reaction has limitations with sterically hindered and electron-withdrawing anilines. researchgate.net

Organocatalysis also offers a metal-free alternative for N-methylation. N-heterocyclic carbenes (NHCs) can catalyze the methylation of primary and secondary amines using carbon dioxide as the C1 source and a silane (B1218182) as the reducing agent. thieme-connect.com This method exhibits excellent chemoselectivity and tolerates a wide range of functional groups. thieme-connect.com

Catalytic N-Alkylation with Methanol (B129727) via Borrowing Hydrogen Pathways

Catalytic N-alkylation of amines with alcohols, particularly methanol, using the "borrowing hydrogen" or "hydrogen autotransfer" strategy is an atom-economical and environmentally benign method. researchgate.netcardiff.ac.ukacs.orgscispace.com In this process, a transition metal catalyst temporarily "borrows" hydrogen from the alcohol to form an aldehyde intermediate. researchgate.netshokubai.org This aldehyde then reacts with the amine to form an imine, which is subsequently reduced by the "borrowed" hydrogen to yield the N-alkylated amine, with water as the only byproduct. lookchem.comshokubai.org

A variety of transition metal catalysts, including those based on ruthenium, iridium, and manganese, have been developed for this transformation. lookchem.comorganic-chemistry.orgacs.orgresearchgate.netrsc.org For instance, cyclometalated ruthenium complexes have been shown to be effective for the selective methylation of anilines with methanol at mild temperatures (60 °C). rsc.org Similarly, manganese pincer complexes can catalyze the selective mono-N-methylation of anilines with methanol. lookchem.comresearchgate.net Heterogeneous catalysts, such as platinum on carbon (Pt/C), have also been employed, offering the advantage of easy separation and reusability. shokubai.org Copper-containing catalysts have also been optimized for the synthesis of N-methylaniline from aniline and methanol. researchgate.netgoogle.com

Table 2: Catalysts for N-Methylation of Anilines with Methanol via Borrowing Hydrogen

| Catalyst Type | Metal | Key Features |

|---|---|---|

| Pincer Complexes | Manganese, Ruthenium | High selectivity for mono-methylation. lookchem.comresearchgate.netrsc.org |

| Cyclometalated Complexes | Ruthenium | Effective under mild conditions. rsc.org |

| N-Heterocyclic Carbene (NHC) Complexes | Iridium, Ruthenium | Can be performed in solvent-free media. acs.org |

| Heterogeneous Catalysts | Platinum, Copper | Reusable, suitable for industrial applications. shokubai.orgresearchgate.netgoogle.com |

| Dinuclear Complexes | Iridium | Water-soluble, operates in aqueous solution. organic-chemistry.org |

Synthesis via Nitroso Compounds and Organoboron Reagents

An alternative strategy for the synthesis of N-methylanilines involves the reaction of nitrosoarenes with organoboron reagents. A transition-metal-free method has been developed for the selective synthesis of mono-N-methyl aromatic amines by reacting aromatic nitroso compounds with methylboronic acid in the presence of triethylphosphite. ucm.esacs.org This reaction is fast, occurring at room temperature, and tolerates a wide range of functional groups, including esters, ketones, aldehydes, and unprotected phenols. ucm.esacs.org

This methodology can also be extended to other primary and secondary alkylboronic acids, allowing for the synthesis of various N-alkylanilines. ucm.es The reaction is believed to proceed without over-alkylation to secondary amines or ammonium (B1175870) salts. ucm.es Copper-catalyzed cross-coupling of nitroarenes with aryl boronic acids has also been reported to proceed via a nitrosoarene intermediate. nih.govresearchgate.net

Reductive Amination Routes for Analogous Structures

Reductive amination is a versatile and widely used method for the synthesis of amines. nih.gov For the synthesis of N-methylaniline analogues, this can involve the reaction of a ketone or aldehyde with methylamine, followed by reduction of the initially formed imine or enamine. For example, the direct reductive amination of various acetophenone (B1666503) analogues with N-methylaniline using trichlorosilane (B8805176) as a reducing agent can produce hindered tertiary amines. researchgate.net

The direct reductive amination of carbonyl compounds with ammonia (B1221849) and hydrogen is a practical route to primary amines, and the search for efficient and selective catalysts is an active area of research. researchgate.net One-pot organocatalytic methods for the synthesis of N-alkylated secondary and tertiary amines have also been developed, using an in situ generated imine which is then reduced. acs.org A new method for the synthesis of N-methyl-1,2,3,4-tetrahydroquinolines involves the one-pot reductive N-methylation of quinolines with paraformaldehyde and hydrogen over a Pd/C catalyst. rsc.org

Green Chemistry Considerations in Synthetic Pathways

The principles of green chemistry are increasingly influencing the design of synthetic routes for fine chemicals like 2,4-dimethoxy-N-methylaniline. acs.org This involves prioritizing the use of renewable feedstocks, reducing waste, and avoiding hazardous reagents and solvents. univ-ouargla.dzrsc.org

The catalytic N-methylation of amines with methanol via the borrowing hydrogen pathway is a prime example of a green synthetic method, as it utilizes a renewable C1 source and produces water as the only byproduct. researchgate.netshokubai.org Similarly, the use of dimethyl carbonate as a methylating agent is considered a greener alternative to toxic alkyl halides. mit.edu The use of sunlight as a renewable energy source for N-acetylation of anilines, a related transformation, also aligns with green chemistry principles. rsc.orgrsc.org

Solvent-free reaction conditions, or the use of environmentally benign solvents like water, are also key considerations. organic-chemistry.orguniv-ouargla.dzijtsrd.com The development of reusable heterogeneous catalysts further enhances the sustainability of these synthetic processes by simplifying product purification and reducing catalyst waste. shokubai.org The use of dimethylsulfoxide (DMSO), a low-toxicity byproduct of the wood industry, as a methylating agent under catalyst-free conditions also represents a greener approach. chemistryviews.org Furthermore, the use of carbon dioxide as a C1 source for N-methylation is a highly attractive green strategy, as it utilizes a readily available and inexpensive greenhouse gas. thieme-connect.comrsc.org

Chemical Reactivity and Derivatization of 2,4 Dimethoxy N Methylaniline

Nucleophilic Reactivity of the Amine Functionality

The nitrogen atom in 2,4-dimethoxy-N-methylaniline possesses a lone pair of electrons, rendering the amine group nucleophilic. This allows it to readily participate in reactions with various electrophiles. aaronchem.com

The amine functionality of this compound can be readily acylated. aaronchem.com For instance, it can react with acylating agents like acid chlorides or anhydrides to form the corresponding amides.

Sulfonylation of aniline (B41778) derivatives is a key reaction for the synthesis of sulfonamides, a class of compounds with significant applications. researchgate.net The reaction of this compound with sulfonyl chlorides in the presence of a base leads to the formation of the corresponding sulfonamide. Studies on related N,N-disubstituted anilines have demonstrated that electrochemical methods can also be employed for C-H sulfonylation, highlighting the diverse strategies available for modifying such compounds. rsc.org For example, the electrochemical C-H sulfonylation of 4-methoxy-N,N-dimethylaniline with sodium sulfinates has been successfully achieved. rsc.org

Table 1: Examples of Acylation and Sulfonylation Products

| Reactant | Reagent | Product |

|---|---|---|

| This compound | Acetyl chloride | N-(2,4-dimethoxyphenyl)-N-methylacetamide |

| This compound | Benzenesulfonyl chloride | N-(2,4-dimethoxyphenyl)-N-methylbenzenesulfonamide |

The amine group of this compound can participate in condensation reactions with carbonyl compounds. For example, it can react with aldehydes or ketones to form Schiff bases or enamines, depending on the reaction conditions and the structure of the carbonyl compound. The kinetics of condensation reactions involving substituted anilines have been studied, revealing the influence of factors like temperature, catalyst, and reactant molar ratio on the reaction rate. acs.org

Electrophilic Aromatic Substitution Patterns on the Dimethoxyphenyl Moiety

The dimethoxyphenyl ring of this compound is highly activated towards electrophilic aromatic substitution due to the presence of two electron-donating methoxy (B1213986) groups and the N-methylamino group. smolecule.commasterorganicchemistry.com

The positions of the substituents on the aromatic ring direct incoming electrophiles to specific positions. The two methoxy groups at positions 2 and 4, along with the N-methylamino group at position 1, are all ortho-, para-directing groups. libretexts.org The combined effect of these groups strongly activates the positions ortho and para to them. Specifically, the C5 position is highly favored for electrophilic attack due to the additive directing effects of the C4-methoxy and the C1-N-methylamino groups. The C6 position is activated by the C1-N-methylamino group (ortho) and the C2-methoxy group (para), while the C3 position is activated by the C2- and C4-methoxy groups (both ortho). The interplay of these activating groups generally leads to substitution at the most sterically accessible and electronically enriched position. libretexts.org

Halogenation: The electron-rich nature of the aromatic ring facilitates halogenation reactions. Bromination of similarly activated aromatic compounds has been shown to proceed with high regioselectivity. rsc.org For this compound, electrophilic halogenation is expected to occur preferentially at the C5 position.

Nitration: Nitration of highly activated anilines can be complex and may lead to multiple products or even oxidative degradation if not controlled carefully. researchgate.net Studies on related compounds like N,N-dimethylaniline show that nitration can lead to products like tetryl, a powerful explosive. wikipedia.org For this compound, nitration would likely occur at the C5 position. However, due to the high reactivity, milder nitrating agents and controlled conditions would be necessary to achieve selective mononitration. researchgate.net

Oxidative Transformations and Reaction Kinetics

The electron-rich nature of this compound makes it susceptible to oxidation. smolecule.comacs.org The oxidation can occur at the nitrogen atom or on the aromatic ring. Electrochemical studies on similar aniline derivatives have provided insights into their oxidation mechanisms. researchgate.netsemanticscholar.org The oxidation potential of these compounds is influenced by the nature and position of the substituents on the aromatic ring. nih.gov

The kinetics of oxidation of substituted anilines have been investigated using various oxidants like chromic acid. asianpubs.org These studies have shown that the reaction rates are dependent on the concentration of both the substrate and the oxidant, as well as other factors like the pH of the medium. asianpubs.orgresearchgate.net The oxidation of N,N-dimethylaniline with oxygen, catalyzed by benzoyl peroxide, has been shown to be a chain reaction that is influenced by the polarity of the solvent. cdnsciencepub.com

Reaction with Chromic Acid and Other Oxidants

The oxidation of substituted anilines, including N-methylaniline derivatives, can be achieved using various oxidizing agents. Common oxidants like potassium permanganate (B83412) and chromium trioxide are known to oxidize similar compounds, potentially leading to the formation of quinone derivatives. The oxidation of secondary amines can also yield hydroxylamines, which may be further oxidized to nitrones. oup.com In the case of N,N-dimethylaniline, oxidation with molecular oxygen in the presence of iron complexes has been shown to produce a mixture of products including N-methylaniline and N-methylformanilide. psu.edu

The specific reaction of this compound with chromic acid is expected to target the amino group and the activated aromatic ring. While direct studies on this specific reaction are not prevalent, the oxidation of anilines and N-alkylanilines provides insight into the potential pathways. For instance, the oxidation of anilines can proceed via an initial electron transfer to form a cation radical. unishivaji.ac.in The presence of electron-donating methoxy groups in this compound would likely facilitate this initial oxidation step.

The electrochemical oxidation of N-substituted anilines can lead to different products depending on the reaction conditions. researchgate.net At high current densities, tail-to-tail coupling products can be formed, while under strongly basic conditions, head-to-tail coupling may be favored. mdpi.com The presence of methoxy groups can also influence the outcome, as seen in the oxidation of dianisylamine, which forms a dimethoxydihydrophenazine derivative. mdpi.com

The following table summarizes the potential products from the oxidation of aniline derivatives with various oxidants:

| Oxidant | Aniline Derivative | Potential Product(s) |

| Chromic Acid | Substituted Anilines | Quinone derivatives |

| Potassium Permanganate | Substituted Anilines | Quinone derivatives. |

| Methyltrioxorhenium/H₂O₂ | Secondary Amines | Nitrones. oup.com |

| Molecular Oxygen/Iron Complexes | N,N-Dimethylaniline | N-methylaniline, N-methylformanilide. psu.edu |

Influence of Catalysts and Reaction Conditions on Oxidation Pathways

Catalysts and reaction conditions play a crucial role in directing the outcome of oxidation reactions involving aniline derivatives. For instance, the oxidation of N,N-dimethylaniline with molecular oxygen is significantly influenced by the type of iron catalyst used, leading to different product distributions. psu.edu In the electrochemical oxidation of N-alkylanilines, the current density and the basicity of the medium are key factors in determining the coupling pattern of the resulting radical cations. mdpi.com

The choice of solvent can also affect the selectivity of the oxidation. While a change in solvent did not show product selectivity in the methyltrioxorhenium-catalyzed oxidation of some amines, it can be a critical parameter in other systems. oup.com For example, in the electrochemical oxidation of N-methylaniline, the reaction in the presence of nucleophiles like enol ethers can lead to nucleophilic substitution at the α-carbon. mdpi.com

Iron-based catalysts have been shown to influence the regioselectivity of reactions on the aniline ring. For instance, iron sulfonates can promote the ortho-chlorination of N-methylaniline with high selectivity. nih.gov This suggests that the choice of catalyst can direct functionalization to specific positions on the aromatic ring.

The table below illustrates the effect of different catalysts and conditions on the oxidation of aniline derivatives:

| Aniline Derivative | Catalyst/Condition | Outcome |

| N,N-Dimethylaniline | Various Iron Complexes/O₂ | Varying yields of N-methylaniline and N-methylformanilide. psu.edu |

| N-Alkyl anilines | High Current Density (Electrochemical) | Tail-to-tail coupling products. mdpi.com |

| N-Alkyl anilines | Strongly Basic Conditions (Electrochemical) | Head-to-tail coupling products. mdpi.com |

| N-Methylaniline | Iron Sulfonates/Trichloroisocyanuric acid | High ortho-selectivity for chlorination. nih.gov |

Palladium-Catalyzed Coupling Reactions for Advanced Structures

Palladium-catalyzed cross-coupling reactions are powerful tools for the synthesis of complex organic molecules, including advanced structures derived from anilines. acs.org These reactions, such as the Buchwald-Hartwig amination, allow for the formation of carbon-nitrogen bonds between aryl halides and amines, providing access to a wide range of substituted anilines. acs.orgmit.edu

For a substrate like this compound, palladium catalysis can be employed to introduce various substituents onto the aromatic ring or to further functionalize the amino group. The development of specialized phosphine (B1218219) ligands, such as BrettPhos and RuPhos, has significantly expanded the scope of these reactions, enabling the coupling of functionalized aryl and heteroaryl halides with primary and secondary amines under mild conditions. mit.edu

The efficiency of these coupling reactions is dependent on several factors, including the choice of palladium precursor, ligand, base, and solvent. rsc.org For instance, the use of palladium precatalysts can simplify reaction setup and allow for lower catalyst loadings and temperatures. acs.org The combination of a suitable ligand and base is critical for achieving high yields and selectivity. rsc.org

Palladium-catalyzed reactions involving anilines have been utilized in the synthesis of various important structures, including:

Biologically active compounds: The N-arylation of primary alkylamines has been used to synthesize candidates for cancer treatment. acs.org

Heterocycles: Tandem reactions involving intramolecular or intermolecular N-arylation of anilines can lead to the formation of tricyclic aza-heterocycles. acs.org

Functional materials: The synthesis of complex molecules through C-N cross-coupling has applications in the development of functional materials. mit.edu

A novel palladium-catalyzed annulation of anilines with bromoalkynes has been developed for the synthesis of 2-phenylindoles, demonstrating excellent regio- and stereoselectivity. researchgate.net This highlights the potential for creating complex heterocyclic systems from aniline starting materials.

The following table summarizes key aspects of palladium-catalyzed coupling reactions involving anilines:

| Reaction Type | Key Features | Application Example |

| Buchwald-Hartwig Amination | C-N bond formation between aryl halides and amines. mit.edu | Synthesis of substituted anilines for pharmaceuticals. acs.org |

| Tandem N-Arylation | Intramolecular or intermolecular cyclization. acs.org | Construction of nitrogen-based dibenzo-fused heterocycles. acs.org |

| Annulation with Bromoalkynes | Formation of indole (B1671886) structures. researchgate.net | Synthesis of 2-phenylindoles. researchgate.net |

Mechanistic Investigations of Reactions Involving 2,4 Dimethoxy N Methylaniline

Elucidation of Reaction Pathways and Transition States

The reaction mechanisms involving 2,4-dimethoxy-N-methylaniline are primarily understood through the lens of well-established pathways for substituted anilines, such as nucleophilic aromatic substitution (SNAr) and N-alkylation.

In nucleophilic aromatic substitution, where this compound acts as a nucleophile, the reaction typically proceeds via a two-step addition-elimination mechanism. The first step involves the attack of the nucleophilic nitrogen atom on an electron-deficient aromatic ring, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. masterorganicchemistry.comwikipedia.org This intermediate is characterized by the temporary loss of aromaticity in the substrate ring. The transition state leading to this intermediate is the rate-determining step. The presence of electron-withdrawing groups on the substrate at positions ortho or para to the leaving group is crucial for stabilizing this negatively charged intermediate and facilitating the reaction. masterorganicchemistry.comwikipedia.org The second step involves the departure of the leaving group, which restores the aromaticity of the ring and yields the final product.

Another significant reaction pathway, particularly relevant to the synthesis of N-methylated anilines, is the "borrowing hydrogen" or "hydrogen autotransfer" mechanism. researchgate.netnih.gov This process describes the N-alkylation of an amine using an alcohol (like methanol) as the alkylating agent. The reaction is typically catalyzed by a transition metal complex and proceeds through several stages:

The catalyst temporarily dehydrogenates the alcohol to form an aldehyde intermediate (e.g., formaldehyde (B43269) from methanol).

The primary or secondary amine (in this case, 2,4-dimethoxyaniline (B45885) to form the title compound) condenses with the aldehyde to form an imine or iminium ion.

The metal hydride species, formed in the initial step, reduces the imine to yield the N-alkylated amine product and regenerates the catalyst. nih.gov

Computational studies on related aniline (B41778) reactions, such as those with hydroxyl radicals, have been used to map potential energy surfaces and identify transition states. These studies show that reaction pathways are highly dependent on the specific reactants and conditions, with various intermediates and transition states possible. documentsdelivered.com For a molecule like this compound, theoretical calculations would be essential to precisely map the transition state structures and energies for its various reactions.

Kinetic Studies and Rate Law Determinations

Kinetic investigations of reactions involving substituted anilines provide quantitative insight into their reactivity. For nucleophilic aromatic substitution (SNAr) reactions where this compound acts as the nucleophile, the reaction generally follows second-order kinetics. The rate law is typically expressed as:

Rate = k[Substrate][Nucleophile]

Here, k is the second-order rate constant, [Substrate] is the concentration of the electrophilic aromatic compound, and [Nucleophile] is the concentration of this compound.

While specific kinetic data for this compound are not widely documented, studies on structurally similar anilines in SNAr reactions reveal important trends. For instance, the reaction rates of para-substituted anilines with electron-deficient aromatic substrates are highly sensitive to the nature of the substituent. Electron-donating groups, such as the methoxy (B1213986) group (-OCH₃), enhance the nucleophilicity of the aniline nitrogen, thereby increasing the reaction rate constant. nih.govresearchgate.net

The table below illustrates the effect of an electron-donating methoxy group on the second-order rate constant (k) for the reaction of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in different solvent systems.

| Aniline Substituent (X) | Solvent System | Second-Order Rate Constant (k) / M⁻¹s⁻¹ | Rate Enhancement (kX/kH) |

|---|---|---|---|

| p-H | Methanol (B129727) (MeOH) | 0.015 | 1.00 |

| p-OCH₃ | Methanol (MeOH) | 0.035 | 2.33 |

| p-H | Dimethyl Sulfoxide (Me₂SO) | 2.40 | 1.00 |

| p-OCH₃ | Dimethyl Sulfoxide (Me₂SO) | 10.95 | 4.56 |

Data extrapolated from studies on para-substituted anilines to illustrate electronic effects. nih.govresearchgate.net

These data demonstrate that the presence of a para-methoxy group significantly accelerates the reaction compared to unsubstituted aniline, and this effect is modulated by the solvent. The dual methoxy groups in this compound would be expected to produce a similar, if not greater, rate enhancement.

Influence of Steric and Electronic Effects on Reaction Selectivity

The reactivity and selectivity of this compound are governed by a combination of steric and electronic factors originating from its substituents.

Electronic Effects: The two methoxy (-OCH₃) groups are powerful electron-donating groups. oneclass.com They increase the electron density of the aromatic ring and, crucially, the nucleophilicity of the nitrogen atom through resonance effects. The lone pairs on the oxygen atoms are delocalized into the benzene (B151609) ring, particularly stabilizing positive charges that develop during reactions. oneclass.comchemistrysteps.com This enhanced nucleophilicity makes this compound a more reactive nucleophile compared to unsubstituted N-methylaniline or aniline itself. In the context of electrophilic aromatic substitution, these groups are strongly activating and ortho, para-directing. oneclass.com

Steric Effects: Steric hindrance plays a critical role in modulating the reactivity of this molecule. The N-methyl group introduces steric bulk around the nitrogen atom. This can decrease the rate of reaction compared to its primary amine analogue, 2,4-dimethoxyaniline, by impeding the approach of the nitrogen nucleophile to the electrophilic center. nih.govresearchgate.net Furthermore, the methoxy group at the ortho position (C2) also contributes to steric crowding around the amino group, which can further influence the transition state geometry and slow reaction rates. This steric shielding can be advantageous in certain synthetic applications, preventing undesired side reactions or influencing regioselectivity. For example, in reactions like halogenation, the bulk of substituents can direct incoming groups to less hindered positions. chemistrysteps.com

Advanced Spectroscopic Characterization and Structural Elucidation

High-Resolution Nuclear Magnetic Resonance Spectroscopy (NMR) for Complex Derivatives

High-resolution NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual nuclei. For derivatives of 2,4-dimethoxy-N-methylaniline, ¹H and ¹³C NMR spectra offer unambiguous evidence of the molecular structure.

In ¹H NMR, the chemical shifts of protons are influenced by the electron-donating methoxy (B1213986) groups and the N-methyl group. The aromatic protons typically appear as distinct signals in the downfield region, with their coupling patterns revealing their substitution pattern on the benzene (B151609) ring. The methoxy (–OCH₃) and N-methyl (–NCH₃) protons appear as sharp singlets in the upfield region.

In ¹³C NMR, the signals for each carbon atom in the molecule can be resolved. The aromatic carbons attached to the oxygen of the methoxy groups are significantly shifted downfield due to the deshielding effect. The carbons of the methoxy and N-methyl groups appear at characteristic upfield chemical shifts. Analysis of NMR data from related methoxy-N-methylaniline derivatives provides a strong basis for predicting the spectral features of this compound. rsc.orgmpg.de

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (δ) for N-Methylaniline Derivatives in CDCl₃ rsc.org

| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |

| 2-Methoxy-N-methylaniline | 6.85-7.00 (m, 2H, Ar-H), 6.65-6.75 (m, 2H, Ar-H), 3.85 (s, 3H, OCH₃), 2.85 (s, 3H, NCH₃) | 147.5, 139.0, 121.5, 116.5, 110.0, 109.5, 55.3, 31.0 |

| 3-Methoxy-N-methylaniline | 7.12 (t, 1H, Ar-H), 6.31 (dd, 1H, Ar-H), 6.26 (dd, 1H, Ar-H), 6.19 (t, 1H, Ar-H), 3.81 (s, 3H, OCH₃), 2.85 (s, 3H, NCH₃) | 160.5, 150.0, 129.8, 105.6, 102.2, 98.2, 55.0, 30.6 |

| 4-Methoxy-N-methylaniline | 6.82 (d, 2H, Ar-H), 6.60 (d, 2H, Ar-H), 3.77 (s, 3H, OCH₃), 2.81 (s, 3H, NCH₃) | 152.1, 143.8, 115.0, 113.7, 55.9, 31.6 |

Vibrational Spectroscopy (FT-IR and Raman) for Conformational Analysis

Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Raman techniques, is a powerful tool for investigating the conformational properties and functional groups of molecules. The vibrational frequencies observed in the spectra correspond to specific molecular motions, such as stretching and bending of bonds.

For this compound, the FT-IR and Raman spectra are expected to show characteristic bands for the N-H (if present as a secondary amine), C-H, C=C aromatic, C-N, and C-O bonds.

N-H Stretching: A band in the region of 3300-3500 cm⁻¹ would be characteristic of the N-H stretching vibration.

C-H Stretching: Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl groups is observed in the 2850-3000 cm⁻¹ region.

C=C Aromatic Stretching: Strong bands in the 1400-1650 cm⁻¹ region are indicative of the aromatic ring.

C-O Stretching: The asymmetric and symmetric stretching vibrations of the aryl-alkyl ether linkage (Ar-O-CH₃) are expected to produce strong bands in the 1200-1275 cm⁻¹ (asymmetric) and 1000-1075 cm⁻¹ (symmetric) regions.

C-N Stretching: The C-N stretching vibration for aromatic amines is typically found in the 1250-1360 cm⁻¹ range.

By comparing experimental spectra with theoretical calculations, such as those using Density Functional Theory (DFT), a detailed assignment of vibrational modes can be achieved. nih.govnih.gov This correlation allows for the analysis of conformational isomers, as different spatial arrangements of the methoxy and N-methyl groups can lead to subtle shifts in the vibrational frequencies. nih.gov

Table 2: Expected Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Functional Group |

| N-H Stretch | 3300 - 3500 | Secondary Amine |

| Aromatic C-H Stretch | 3000 - 3100 | Benzene Ring |

| Aliphatic C-H Stretch | 2850 - 3000 | -NCH₃, -OCH₃ |

| Aromatic C=C Stretch | 1400 - 1650 | Benzene Ring |

| C-N Stretch | 1250 - 1360 | Aromatic Amine |

| Asymmetric Ar-O-C Stretch | 1200 - 1275 | Aryl Ether |

| Symmetric Ar-O-C Stretch | 1000 - 1075 | Aryl Ether |

Mass Spectrometry for Molecular Structure Confirmation

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is indispensable for confirming the molecular weight of a compound and provides structural information through the analysis of its fragmentation patterns.

For this compound (C₉H₁₃NO₂), the molecular weight is 167.21 g/mol . In a typical mass spectrum, a molecular ion peak ([M]⁺) would be expected at m/z = 167. High-resolution mass spectrometry (HRMS) can confirm the elemental composition by providing a highly accurate mass measurement. Predicted data suggests a protonated molecule [M+H]⁺ would have an m/z of 168.10192. uni.lu

The fragmentation of aromatic amines in MS often follows characteristic pathways. miamioh.edu Common fragmentation patterns for N-methylaniline derivatives include:

α-Cleavage: The cleavage of the bond adjacent (alpha) to the nitrogen atom is a dominant fragmentation pathway for amines. For this compound, this could involve the loss of a hydrogen radical (H•) from the N-methyl group to form a stable iminium ion at [M-1]⁺.

Loss of Methyl Radical: Cleavage of a C-O or C-N bond can result in the loss of a methyl radical (•CH₃), leading to a fragment ion at [M-15]⁺.

Loss of Formaldehyde (B43269): The methoxy groups can undergo rearrangement and fragmentation, potentially leading to the loss of formaldehyde (CH₂O, 30 Da).

The analysis of these fragment ions helps to piece together the structure of the parent molecule, confirming the presence of the N-methyl and dimethoxy substituents on the aniline (B41778) core.

Table 3: Predicted m/z Values for Adducts of this compound uni.lu

| Adduct | Predicted m/z |

| [M]⁺ | 167.09409 |

| [M+H]⁺ | 168.10192 |

| [M+Na]⁺ | 190.08386 |

| [M+K]⁺ | 206.05780 |

| [M+NH₄]⁺ | 185.12846 |

X-ray Crystallography of Co-crystals and Derivatives

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. While obtaining a suitable single crystal of the parent compound can be challenging, the formation of co-crystals or the study of crystalline derivatives can provide invaluable structural information.

Crystallographic studies on derivatives of closely related anilines, such as 2,4-dimethylaniline (B123086) and 4-nitro-N-methylaniline, reveal key insights into their solid-state structures. nih.govresearchgate.netresearchgate.net These studies detail bond lengths, bond angles, and intermolecular interactions like hydrogen bonding and π-π stacking, which govern the crystal packing. researchgate.net

For a derivative of this compound, a crystal structure would precisely define the conformation of the methoxy and N-methyl groups relative to the aromatic ring. It would also elucidate the nature of intermolecular interactions. For instance, the nitrogen atom of the amino group can act as a hydrogen bond donor, forming networks that stabilize the crystal lattice. nih.govresearchgate.net This information is crucial for understanding structure-property relationships and for the rational design of new materials.

Computational and Theoretical Studies of 2,4 Dimethoxy N Methylaniline

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. nih.gov By focusing on the electron density, DFT calculations can accurately predict a molecule's geometry and energy. For 2,4-dimethoxy-N-methylaniline, these calculations are typically performed using hybrid functionals like B3LYP combined with a basis set such as 6-311G(d,p) to achieve a balance between accuracy and computational cost. nih.gov

From these calculations, several key "reactivity descriptors" can be derived to predict the chemical behavior of the molecule. These descriptors quantify aspects of the molecule's reactivity.

Key Reactivity Descriptors from DFT:

Chemical Potential (μ): Indicates the tendency of electrons to escape from the molecule.

Chemical Hardness (η): Measures the resistance to change in electron distribution. A harder molecule is generally less reactive.

Electrophilicity Index (ω): Quantifies the ability of the molecule to accept electrons, highlighting its behavior as an electrophile. thaiscience.info

Another valuable tool derived from DFT is the Molecular Electrostatic Potential (MEP) map. The MEP visualizes the electrostatic potential on the electron density surface, identifying regions that are electron-rich (nucleophilic, typically colored red) and electron-poor (electrophilic, typically colored blue). For this compound, the MEP map would likely show negative potential around the oxygen atoms of the methoxy (B1213986) groups and the nitrogen atom, indicating these as probable sites for electrophilic attack. Conversely, positive potential would be expected around the hydrogen atoms.

Table 1: Illustrative Global Reactivity Descriptors for this compound (Calculated via DFT)

| Descriptor | Definition | Illustrative Calculated Value |

| Ionization Potential (I) | The minimum energy required to remove an electron. | ~7.0 eV |

| Electron Affinity (A) | The energy released when an electron is added. | ~0.5 eV |

| Chemical Hardness (η) | (I - A) / 2 | ~3.25 eV |

| Chemical Potential (μ) | -(I + A) / 2 | ~-3.75 eV |

| Electrophilicity Index (ω) | μ² / (2η) | ~2.17 eV |

Molecular Orbital Analysis and Bonding Characteristics

The stability and reactivity of a molecule are fundamentally governed by its molecular orbitals. nih.gov Frontier Molecular Orbital (FMO) theory is particularly important, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). thaiscience.info

HOMO: This orbital acts as the electron donor. In this compound, the HOMO is expected to be localized primarily on the aniline (B41778) ring and the nitrogen atom, consistent with the electron-donating nature of the amino and methoxy groups. researchgate.net

LUMO: This orbital serves as the electron acceptor. The LUMO is typically distributed over the aromatic ring. researchgate.net

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE) , is a critical parameter. A small energy gap suggests that the molecule can be easily excited, indicating higher chemical reactivity, lower kinetic stability, and greater polarizability. thaiscience.info For substituted anilines, the nature and position of the substituent groups significantly influence this energy gap. nih.gov

Prediction of Spectroscopic Parameters and Validation with Experimental Data

Computational chemistry provides the ability to predict various spectroscopic properties of a molecule before it is synthesized or analyzed in a lab. DFT calculations can be used to compute vibrational frequencies (FT-IR and FT-Raman) and nuclear magnetic resonance (NMR) chemical shifts. researchgate.netarticle4pub.com

These theoretical spectra serve two main purposes:

Aid in Spectral Assignment: They help in assigning the peaks observed in experimental spectra to specific molecular vibrations or atomic nuclei.

Validation of the Computational Model: A strong correlation between the calculated and experimental spectra confirms that the optimized molecular geometry and the chosen level of theory are accurate representations of the molecule. article4pub.com

For instance, the calculated vibrational frequencies for the C-N, C-O, and N-H stretching modes of this compound can be compared directly with an experimental FT-IR spectrum. Similarly, calculated ¹H and ¹³C NMR chemical shifts can be validated against experimental NMR data. article4pub.com

Furthermore, electronic transitions, which are observed in UV-Vis spectroscopy, can be predicted using Time-Dependent DFT (TD-DFT). This method calculates the excitation energies and oscillator strengths, which correspond to the absorption wavelengths (λmax) and intensities in a UV-Vis spectrum. uwosh.edu

Table 2: Illustrative Comparison of Calculated and Experimental Vibrational Frequencies (cm⁻¹) for Key Functional Groups

| Vibrational Mode | Functional Group | Calculated Wavenumber (cm⁻¹) (Scaled) | Typical Experimental Range (cm⁻¹) |

| N-H Stretch | Secondary Amine | ~3400 | 3300-3500 |

| C-H Stretch (Aromatic) | Aromatic Ring | ~3050 | 3000-3100 |

| C-H Stretch (Aliphatic) | -CH₃, -OCH₃ | ~2950 | 2850-3000 |

| C=C Stretch | Aromatic Ring | ~1600 | 1500-1620 |

| Asymmetric C-O-C Stretch | Methoxy Group | ~1250 | 1200-1275 |

| Symmetric C-O-C Stretch | Methoxy Group | ~1040 | 1020-1075 |

Conformation Analysis and Intermolecular Interactions

Molecules with rotatable single bonds, like this compound, can exist in multiple spatial arrangements known as conformations. Conformational analysis aims to identify the most stable conformers, which are those at the lowest points on the potential energy surface. memphis.edu For this compound, the key degrees of freedom are the rotation around the C-N bond and the C-O bonds of the methoxy groups.

Computational methods can systematically explore these rotational possibilities to locate the global energy minimum structure. The relative energies of different conformers determine their population at a given temperature. This analysis is crucial as the molecular conformation can significantly impact its reactivity and biological activity. manchester.ac.uk

In the solid state, the arrangement of molecules is dictated by intermolecular interactions. Theoretical studies can predict and characterize these non-covalent forces, such as:

Hydrogen Bonding: Possible interactions between the N-H group of one molecule and the oxygen or nitrogen atoms of a neighboring molecule.

π-π Stacking: Interactions between the aromatic rings of adjacent molecules.

Understanding these interactions is vital for predicting crystal structures and material properties.

Molecular Dynamics Simulations for Dynamic Behavior

While DFT calculations provide a static picture of a molecule at its minimum energy, Molecular Dynamics (MD) simulations offer a view of its dynamic behavior over time. MD simulations solve Newton's equations of motion for the atoms in a molecule, allowing researchers to observe its movements, vibrations, and conformational changes. acs.org

For this compound, an MD simulation could be used to:

Explore the conformational landscape in a solvent, simulating how the molecule behaves in a solution.

Study the dynamics of internal rotations, such as the rotation of the methyl and methoxy groups.

Investigate how the molecule interacts with other molecules, such as a solvent or a biological receptor, over time.

Studies on related N-methylated anilines have used experimental techniques like time-resolved photoelectron spectroscopy to explore their dissociation dynamics, providing valuable data that can be correlated with theoretical models from MD simulations. rsc.orgrsc.org These simulations bridge the gap between theoretical structures and real-world molecular behavior, providing a more complete understanding of the compound's properties.

Applications of 2,4 Dimethoxy N Methylaniline in Advanced Chemical Research

As a Versatile Building Block in Organic Synthesis

The reactivity inherent in the structure of 2,4-dimethoxy-N-methylaniline makes it a versatile building block for constructing more complex molecular architectures. The interplay between the N-methylamino group and the activating methoxy (B1213986) substituents allows for a range of chemical transformations, positioning it as a key intermediate in synthetic chemistry.

Substituted anilines, including dimethoxy-N-methylaniline derivatives, serve as crucial precursors in the synthesis of a wide array of advanced organic molecules, such as bioactive compounds and specialized dyes. The presence of the dimethoxy substitution pattern influences the electronic properties of the aromatic ring, which in turn directs its reactivity in synthetic transformations. For instance, various dimethoxyaniline derivatives are utilized in the preparation of Schiff bases, a class of compounds investigated for their antioxidant properties. In one study, a series of new 3,5-dimethoxyaniline (B133145) analogs were prepared and evaluated for their ability to scavenge free radicals, with several compounds demonstrating significant antioxidant activity researchgate.net.

Furthermore, the broader family of substituted anilines is integral to the synthesis of heterocyclic compounds with potential pharmaceutical applications. A multi-step synthesis of novel 2-chloro-4-(arylamino)-6,7-dimethoxy quinazoline (B50416) derivatives, which were evaluated for anti-inflammatory activity, utilized various aniline (B41778) derivatives as key starting materials derpharmachemica.com. This highlights the role of the aniline scaffold in building complex, biologically relevant molecules. The specific substitution pattern of this compound makes it a candidate for similar synthetic strategies aimed at producing novel therapeutic agents.

The utility of this compound extends to its role as an intermediate in multi-step synthetic pathways. Such strategies are fundamental to the construction of complex natural products and pharmaceuticals. The synthesis of quinazoline derivatives, for example, involves a multi-step methodology where substituted anilines are reacted to build the final heterocyclic system derpharmachemica.com. In a typical sequence, a commercially available starting material is first converted into a reactive intermediate, which is then coupled with an aniline derivative to yield the target molecule derpharmachemica.com. This modular approach allows for the generation of a library of related compounds for biological screening. The predictable reactivity of the aniline nitrogen in this compound allows it to be incorporated into these complex sequences to afford specifically functionalized target structures.

Participation in Catalytic Systems and Material Science

Beyond its role in traditional organic synthesis, this compound and its structural relatives are involved in cutting-edge research in catalysis and material science. Its electronic and structural properties enable it to participate in reactions for carbon dioxide utilization and in the formation of functional polymers.

The global effort to mitigate rising carbon dioxide levels has spurred research into its use as a C1 feedstock for chemical synthesis. One promising avenue is the N-methylation of amines using CO2 and a reducing agent, such as molecular hydrogen. In these catalytic cycles, N-methylanilines are the target products. Homogeneously catalyzed direct N-methylation of anilines using CO2 and H2 has been demonstrated with ruthenium-based catalysts. This process provides an atom-efficient alternative to traditional N-methylation methods.

| Catalyst System | Substrate | Product | Reducing Agent | Reference |

| [Ru(triphos)(tmm)] | N-methylaniline | N,N-dimethylaniline | H₂ | chemicalbook.com |

| CuAlOx | Aniline | N-methyl aniline | H₂ | google.com |

| BPh₃ | N-methylaniline | N,N-dimethylaniline | PhSiH₃ | google.com |

This table showcases various catalytic systems used for the N-methylation of anilines with carbon dioxide.

These reactions typically proceed through the formation of a formamide (B127407) intermediate, which is then hydrogenated to the methylated amine. The efficiency of these systems highlights the potential for processes where anilines, including this compound, act as reactants in the catalytic conversion of carbon dioxide into value-added chemicals.

Conducting polymers have garnered significant attention due to their unique electronic properties and potential applications in areas such as sensors, anti-corrosion coatings, and electronic devices. Polyaniline is one of the most studied conducting polymers, and its properties can be tuned by creating copolymers with substituted anilines.

Copolymer nanofibers of aniline and 2,4-dimethoxyaniline (B45885) have been synthesized through interfacial oxidative polymerization researchgate.netnih.gov. The incorporation of the 2,4-dimethoxyaniline monomer into the polymer chain influences the properties of the resulting material. Studies have shown that the morphology of the synthesized copolymer nanostructures can be controlled by the molar ratio of the comonomers nih.gov. For example, transmission electron microscopy has revealed the formation of nanofibers with average diameters ranging from 4 to 10 nm researchgate.netnih.gov. The electrical conductivity of these copolymers is also dependent on the composition, with an increased proportion of aniline generally leading to higher conductivity nih.gov. The solubility of these copolymers in common organic solvents is often improved compared to polyaniline, which is a significant advantage for processability.

| Copolymer System | Synthesis Method | Morphology | Key Finding | Reference |

| Poly(aniline-co-2,4-dimethoxyaniline) | Interfacial Oxidative Polymerization | Nanofibers (4-10 nm) | Conductivity increases with aniline content | researchgate.netnih.gov |

| Poly(aniline-co-2,5-dimethoxyaniline) | Chemical Oxidative Polymerization | Tubular | Improved solubility and thermal stability |

This interactive data table summarizes research findings on conductive polymers derived from dimethoxyaniline derivatives.

Inclusion Chemistry and Host-Guest Interactions

Inclusion chemistry, a branch of supramolecular chemistry, studies the formation of complexes where one chemical species (the "guest") is enclosed within the structural framework of another (the "host"). N-methylaniline has been shown to act as a guest molecule, forming complexes with various host compounds.

In studies investigating the separation of aniline mixtures, N-methylaniline was the only common guest to be enclathrated by two different fluorenone-derived host compounds, demonstrating specific host-guest interactions. The formation of these complexes is driven by non-covalent interactions, such as hydrogen bonding between the host and the amine group of the guest. For example, single-crystal X-ray diffraction has confirmed that complexes between certain hosts and aniline guests are stabilized by classical (host)O–H···N(guest) hydrogen bonds. While specific studies on this compound as a guest are less common, the established behavior of the N-methylaniline core suggests its potential for participation in such host-guest systems. The methoxy groups would likely influence the binding affinity and selectivity through steric and electronic effects, potentially leading to new applications in separation science or the design of molecular sensors.

Selective Recognition and Separation of Anilines

The selective recognition and separation of structurally similar anilines is a significant challenge in chemical and industrial processes. This often involves the use of host molecules that can selectively bind to specific aniline guests based on size, shape, and electronic properties.

Currently, there is no specific research available that details the application of this compound as a host or a key component of a host system for the selective recognition and separation of other anilines. Research in this area tends to focus on larger, more complex host molecules designed to create specific binding pockets.

General methods for the separation of aniline mixtures, such as aniline, N-methylaniline, and N,N-dimethylaniline, typically employ techniques like fractional distillation, chromatography, or chemical derivatization, rather than molecular recognition systems based on specific simple aniline derivatives.

Supramolecular Assembly Applications

Supramolecular assembly involves the spontaneous association of molecules through non-covalent interactions to form larger, ordered structures. While aniline and its derivatives can be incorporated into supramolecular structures, the specific role of this compound as a primary building block in such assemblies is not described in the available literature.

The design of molecules for supramolecular assembly often requires specific functional groups that can direct the self-assembly process through interactions like hydrogen bonding, π-π stacking, or metal coordination. While this compound possesses aromatic and amine functionalities, there are no detailed research findings on its use to create specific, functional supramolecular architectures.

Future Research Directions and Outlook

Development of Novel and Sustainable Synthetic Routes

The synthesis of substituted anilines has traditionally relied on methods that can be hazardous and energy-intensive, often involving the reduction of nitroarenes under harsh conditions. researchgate.netspecchemonline.com The future of synthesizing 2,4-dimethoxy-N-methylaniline will focus on developing greener, more efficient, and economically viable routes.

Key research areas include:

Catalytic Systems: There is a strong impetus to move away from stoichiometric reagents towards catalytic methods. Research into novel heterogeneous catalysts is expected to yield systems that are not only highly efficient and selective but also recyclable, reducing waste and cost. researchgate.net The development of methods using earth-abundant metals as catalysts is a particularly promising avenue.

Green Chemistry Approaches: Future synthetic strategies will increasingly incorporate the principles of green chemistry. This includes the use of environmentally benign solvents like water, room-temperature reactions, and one-pot procedures to minimize waste and energy consumption. acs.org For instance, methods developed for other substituted anilines, such as pH-sensitive cyclization chemistry or synthesis from benzyl (B1604629) azides, could be adapted for this compound. nih.govchemrxiv.org Electrocatalytic reduction of the corresponding nitroarene precursor using redox mediators in water represents a scalable and environmentally friendly alternative to traditional methods. specchemonline.com

Alternative Feedstocks: Research is underway to develop synthetic routes that utilize alternative, renewable feedstocks instead of petroleum-based starting materials. researchgate.net For example, methods for synthesizing anilines from cyclohexanones using palladium-carbon catalyst systems present an innovative approach that could be explored. bohrium.com

| Parameter | Traditional Methods (e.g., Nitroarene Reduction) | Future Sustainable Methods |

|---|---|---|

| Reagents | Often requires harsh reducing agents, stoichiometric metals. | Catalytic systems (including precious and earth-abundant metals), biocatalysts, electrochemical mediators. researchgate.netspecchemonline.com |

| Conditions | High temperatures and pressures. specchemonline.com | Room temperature and pressure, ambient conditions. acs.org |

| Solvents | Often volatile organic compounds (VOCs). | Green solvents such as water or bio-derived solvents. acs.org |

| Efficiency | Can be inefficient with significant by-product formation. specchemonline.com | High yield and selectivity, atom-economical, one-pot synthesis. acs.orgrsc.org |

Exploration of Expanded Reactivity Profiles and Derivatization Potential

The reactivity of this compound is dictated by the interplay of its functional groups: the electron-donating methoxy (B1213986) groups and the N-methylamino group. Future research will aim to further elucidate and harness this reactivity to create a diverse array of novel derivatives.

Site-Selective Functionalization: A major challenge and area of focus is the development of methods for the selective functionalization of the aniline (B41778) ring. While the electron-donating groups typically direct electrophilic substitution to the ortho- and para-positions, achieving regioselectivity, particularly for meta-C-H functionalization, requires innovative strategies. acs.org The development of transition-metal-free methods for site-selective C-S bond formation on anilines is an example of such progress. acs.org

Novel Coupling Chemistries: Expanding the toolkit of cross-coupling reactions is essential for creating complex molecules from aniline building blocks. researchgate.net Research into new catalytic systems that enable previously challenging transformations will allow for the synthesis of derivatives with unique structural motifs.

Biologically Active Derivatives: A significant driver for exploring derivatization is the synthesis of compounds with potential pharmaceutical applications. Aniline derivatives are core structures in many drugs. echemi.com Future work will involve the synthesis and screening of novel derivatives of this compound for various biological activities. For instance, creating aniline-containing derivatives of natural products has shown promise in developing anti-leukemia agents. nih.gov

Advanced Computational Modeling for Predictive Chemistry

Computational chemistry is becoming an indispensable tool in modern chemical research, enabling the prediction of molecular properties and reaction outcomes, thereby saving significant time and resources.

Reaction Mechanism and Catalyst Design: Density Functional Theory (DFT) and other computational methods can be used to study the mechanisms of reactions involving this compound. iaea.org This understanding can guide the design of more efficient catalysts and the optimization of reaction conditions. Computational approaches can help predict which molecules will react to form desired products, guiding synthetic efforts before they are undertaken in the lab. mit.edu

Prediction of Physicochemical and Pharmacokinetic Properties: For applications in drug discovery and materials science, predicting properties such as solubility, stability, and bioavailability is crucial. In silico tools can be used to predict the ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles of novel derivatives, helping to identify promising candidates early in the development process. nih.gov

Virtual Screening: Computational models can be used to perform virtual screening of large libraries of potential derivatives of this compound against biological targets, identifying molecules with a high probability of desired activity.

| Computational Technique | Application Area | Potential Impact on this compound Research |

|---|---|---|

| Density Functional Theory (DFT) | Reaction mechanism analysis, catalyst design. iaea.org | Optimization of synthetic routes and development of novel catalysts. |

| Quantum Theory of Atoms in Molecules (QTAIM) | Elucidation of non-covalent interactions (e.g., hydrogen bonding). researchgate.net | Understanding crystal packing and solid-state properties for materials science. |

| In Silico ADMET Profiling | Prediction of pharmacokinetic properties of drug candidates. nih.gov | Early-stage identification of promising pharmaceutical derivatives. |

| Frontier Molecular Orbital (FMO) Analysis | Predicting reactivity and reaction outcomes. mit.edu | Guiding the synthesis of new derivatives by predicting successful reaction pairings. |

Emerging Applications in Novel Materials and Chemical Technologies

The unique electronic and structural properties of this compound make it a candidate for investigation in the development of advanced materials and technologies.

Conducting Polymers: Polyaniline is a well-known conducting polymer, and its properties can be tuned by substituting the aniline monomer. Research into the polymerization of new aniline derivatives has shown that substituents significantly affect the morphology and electrical properties of the resulting polymers. rsc.org Future studies could explore the synthesis and characterization of polymers derived from this compound for applications in sensors, electronics, and energy storage.

Organic Dyes and Pigments: Aniline and its derivatives are fundamental precursors in the dye industry. echemi.com The specific substitution pattern of this compound could lead to the development of novel dyes with unique colors and improved properties such as lightfastness and thermal stability for use in textiles, printing, and optical data storage.

Agrochemicals and Pharmaceuticals: As a versatile intermediate, this compound could serve as a starting point for the synthesis of new agrochemicals and pharmaceuticals. echemi.com Its structure can be strategically modified to interact with specific biological targets, leading to the discovery of new active ingredients.

Q & A

Q. Methodological Approach :

- Use isothermal titration calorimetry (ITC) to quantify binding constants under standardized conditions .

- Perform molecular docking studies to predict interactions with biological targets (e.g., cytochrome P450 enzymes) and validate with mutagenesis assays .

How do solvent polarity and temperature variations impact the stability and reactivity of this compound in experimental settings?

Advanced Research Question

- Solvent effects : In non-polar solvents (e.g., toluene), the compound exhibits slower degradation but reduced solubility. Polar solvents (e.g., DMSO) accelerate oxidation but enhance bioavailability in biological assays .

- Thermal stability : Decomposition occurs above 150°C, forming quinone derivatives. Use inert atmospheres (N₂/Ar) and antioxidants (e.g., BHT) to stabilize during high-temperature reactions .

Data-Driven Solution : Optimize storage at −20°C in amber vials with desiccants to prevent photodegradation and moisture absorption .

What safety protocols are critical when handling this compound in laboratory settings?

Basic Research Question

- Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid dermal/ocular exposure .

- Ventilation : Use fume hoods for synthesis steps to mitigate inhalation risks (P271) .

- First aid : In case of contact, rinse skin with water for 15 minutes and seek medical attention if irritation persists .

Advanced Note : The compound may exhibit endocrine-disrupting properties; use closed systems for large-scale reactions .

How can researchers design experiments to study the compound’s interaction with cytochrome P450 enzymes?

Advanced Research Question

- In vitro assays : Use liver microsomes or recombinant CYP isoforms (e.g., CYP3A4) with NADPH cofactors. Monitor metabolite formation via LC-MS .

- Inhibition kinetics : Determine IC₅₀ values using fluorogenic substrates (e.g., 7-benzyloxyquinoline) and Lineweaver-Burk plots to classify inhibition type (competitive/non-competitive) .

Data Interpretation : Compare results with control compounds like N,N-dimethylaniline to assess specificity .

What computational methods are recommended for predicting the compound’s physicochemical properties?

Advanced Research Question

- DFT calculations : Optimize geometry at the B3LYP/6-31G* level to predict electronic properties (e.g., HOMO-LUMO gap) and reactive sites .

- QSAR models : Train models using datasets of aromatic amines to estimate logP, pKa, and toxicity .

Validation : Cross-check predictions with experimental data (e.g., solubility in PBS buffer) .

How does the compound’s electronic structure influence its reactivity in electrophilic substitution reactions?

Advanced Research Question

The methoxy groups activate the aromatic ring toward electrophiles (e.g., nitration, sulfonation):

- Ortho/para directors : Methoxy groups enhance electron density at positions 2, 4, and 6, favoring substitution at these sites .

- Steric effects : N-Methyl groups may hinder reactions at position 4 due to steric bulk .

Experimental Design : Use HNO₃/H₂SO₄ for nitration and monitor regioselectivity via NMR .

What are the best practices for scaling up the synthesis of this compound while maintaining reproducibility?

Advanced Research Question

- Flow chemistry : Continuous flow reactors improve heat/mass transfer and reduce batch-to-batch variability .

- Process analytical technology (PAT) : Implement inline FTIR or Raman spectroscopy to monitor critical parameters (e.g., conversion rate) .

Case Study : A scaled-up reductive amination using Pd/C in ethanol achieved 85% yield with <2% impurities .

How can researchers address discrepancies in reported melting points or solubility data for this compound?

Basic Research Question

- Crystallization conditions : Recrystallize from ethanol/water mixtures to obtain pure crystals with consistent melting points (reported range: 45–48°C) .

- Solubility testing : Use shake-flask methods with UV-Vis quantification in buffers (pH 7.4) and organic solvents .

Troubleshooting : Contamination by isomers (e.g., 2,5-dimethoxy derivatives) may skew data; confirm purity via HPLC .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|